

3,5,8-Trimethylquinoline as a potential anticancer agent

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Compound of Interest

Compound Name: 3,5,8-Trimethylquinoline

CAS No.: 72359-40-1

Cat. No.: B15440959

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Application Note: Preclinical Evaluation of **3,5,8-Trimethylquinoline** (3,5,8-TMQ)

Abstract

3,5,8-Trimethylquinoline (3,5,8-TMQ) represents a lipophilic, polysubstituted quinoline scaffold with significant potential as a lead compound in oncology research. While the quinoline core is a "privileged structure" found in FDA-approved drugs (e.g., Camptothecin analogs, Lenvatinib), the specific trimethylation pattern of 3,5,8-TMQ offers unique steric and electronic properties that may enhance membrane permeability and DNA intercalation affinity. This Application Note provides a rigorous, standardized workflow for researchers to evaluate 3,5,8-TMQ, addressing critical challenges in solubility, therapeutic window determination, and mechanism of action (MoA) validation.

Chemical Profile & Formulation Strategy

Challenge: The presence of three methyl groups at positions 3, 5, and 8 significantly increases the lipophilicity (LogP) of the quinoline ring, leading to poor aqueous solubility and potential precipitation in cell culture media. **Solution:** A dual-solvent stock strategy is required to ensure bioavailability in in vitro assays.

Physicochemical Properties

Property	Value (Predicted)	Relevance
Molecular Formula	C ₁₂ H ₁₃ N	Core Scaffold
MW	171.24 g/mol	Small Molecule (Lipinski Compliant)
LogP	~3.2 - 3.8	High membrane permeability; low aqueous solubility
pKa	~4.9 (Nitrogen)	Weakly basic; protonated in acidic tumor microenvironments

Formulation Protocol (Stock Preparation)

- Primary Stock (100 mM): Dissolve pure 3,5,8-TMQ in anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 2 minutes. Store at -20°C in amber glass vials (light sensitive).
- Working Solution (100x): Dilute the Primary Stock into PBS + 0.5% Tween-80. This intermediate step prevents "crashing out" when added to media.
- Final Assay Concentration: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.



Safety Warning: Methylated quinolines have been studied for both therapeutic and tumor-initiating potential. Handle as a potential mutagen. All work must be performed in a Class II Biosafety Cabinet.

In Vitro Cytotoxicity Profiling (Phenotypic Screening)

Objective: Determine the IC_{50} (Half-maximal inhibitory concentration) across a panel of cancer cell lines vs. normal fibroblasts to establish the Selectivity Index (SI).

Experimental Logic

Quinolines often act via DNA intercalation or Topoisomerase inhibition. Therefore, rapidly dividing cells should be more sensitive. We recommend a comparative screen using MTT or CCK-8 assays.

Protocol: 72-Hour Dose-Response Assay

- Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well). Incubate for 24h to allow attachment.
 - Target Lines: A549 (Lung), MCF-7 (Breast), HepG2 (Liver).
 - Control Line: HUVEC or NIH/3T3 (Normal Fibroblasts).
- Treatment: Remove old media. Add 100 μ L fresh media containing 3,5,8-TMQ at serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 μ M).
 - Vehicle Control: 0.5% DMSO in media.
 - Positive Control: Doxorubicin (1 μ M).
- Incubation: 72 hours at 37°C, 5% CO₂.
- Readout: Add 10 μ L CCK-8 reagent. Incubate 2 hours. Measure Absorbance at 450 nm.
- Analysis: Fit data to a non-linear regression (sigmoidal dose-response) to calculate IC_{50} .

Data Interpretation Guide:

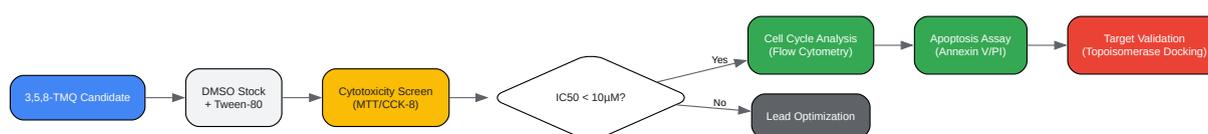
- $IC_{50} < 10 \mu$ M: Potent Hit (Proceed to MoA).
- $IC_{50} 10\text{--}50 \mu$ M: Moderate Activity (Lead Optimization candidate).
- $SI (IC_{50} \text{ Normal} / IC_{50} \text{ Cancer}) > 2.0$: Acceptable therapeutic window.

Mechanism of Action (MoA) Validation

Hypothesis: Based on the planar tricyclic-like geometry (due to methyl steric locking), 3,5,8-TMQ likely functions via DNA Intercalation or Mitochondrial Apoptosis Induction.

Workflow Visualization

The following diagram outlines the logical flow of the evaluation pipeline.



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Figure 1: Preclinical evaluation pipeline for **3,5,8-Trimethylquinoline**, moving from formulation to mechanistic validation.

Protocol A: Cell Cycle Analysis (Flow Cytometry)

Rationale: Quinoline derivatives often arrest cells at the G2/M phase (tubulin interference) or S phase (DNA damage).

- Treat cells with IC₅₀ concentration of 3,5,8-TMQ for 24h.
- Fix cells in ice-cold 70% ethanol overnight.
- Stain with Propidium Iodide (PI) + RNase A for 30 mins at 37°C.
- Analyze via Flow Cytometer (FL2 channel). Look for "Sub-G1" peak (apoptosis) or G2/M accumulation.

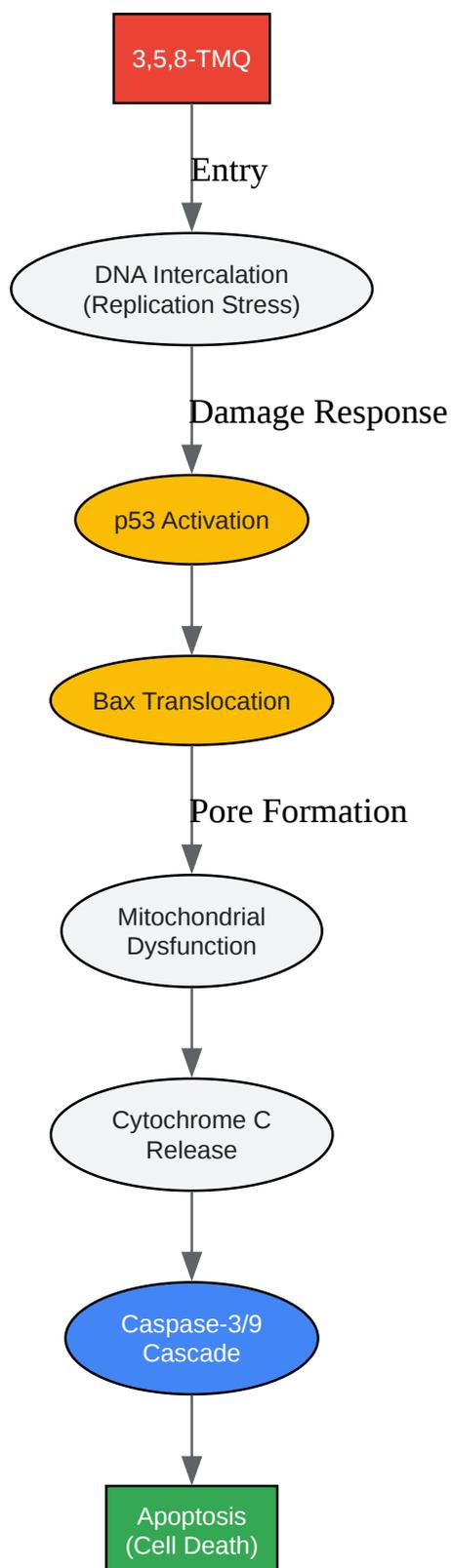
Protocol B: Apoptosis Pathway Elucidation

Rationale: To confirm if cell death is regulated (apoptosis) or accidental (necrosis).

- Stain: Annexin V-FITC / PI Double Staining.
- Gating Strategy:
 - Q1 (Annexin- / PI+): Necrosis (Toxic).
 - Q2 (Annexin+ / PI+): Late Apoptosis.
 - Q3 (Annexin- / PI-): Live.
 - Q4 (Annexin+ / PI-): Early Apoptosis (Desired Mechanism).

Proposed Signaling Pathway (Hypothetical)

Based on structural analogs (e.g., 8-hydroxyquinolines), 3,5,8-TMQ is hypothesized to trigger the intrinsic mitochondrial pathway.



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Figure 2: Hypothesized Mechanism of Action. The compound induces DNA stress, triggering the p53-mediated mitochondrial apoptotic cascade.

Summary of Key Deliverables

Experiment	Metric	Success Criteria
Solubility	Turbidity	Clear solution in PBS/Tween at 100 μ M
Cytotoxicity	IC ₅₀ (μ M)	< 10 μ M in A549/MCF-7
Selectivity	SI Ratio	> 2.0 (vs. Fibroblasts)
Flow Cytometry	% Apoptosis	> 30% Annexin V+ population at 24h
Targeting	Docking Score	Binding affinity < -8.0 kcal/mol (Topo II)

References

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